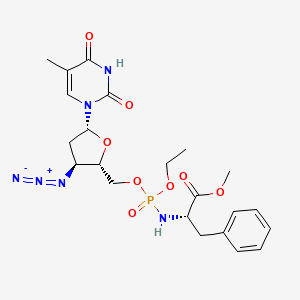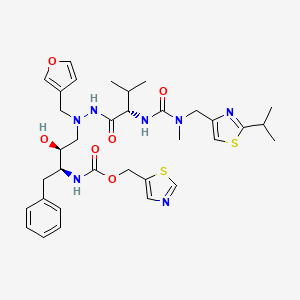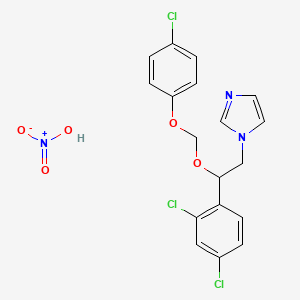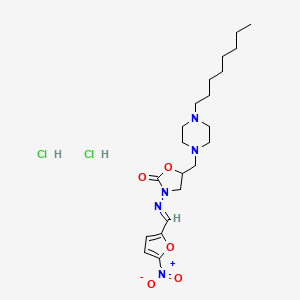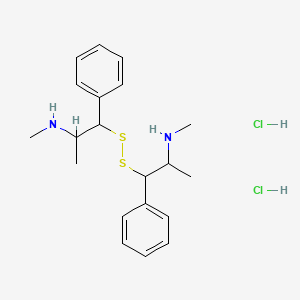
beta,beta'-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a disulfide bridge linking two N,alpha-dimethylphenethylamine molecules. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride typically involves the reaction of N,alpha-dimethylphenethylamine with a disulfide-forming reagent. One common method is the oxidation of N,alpha-dimethylphenethylamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, yielding two molecules of N,alpha-dimethylphenethylamine.
Substitution: The compound can participate in substitution reactions where the phenethylamine moiety is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: N,alpha-dimethylphenethylamine.
Substitution: Modified phenethylamine derivatives.
Scientific Research Applications
Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, potentially affecting their activity. The disulfide bridge allows the compound to form reversible covalent bonds with thiol groups in proteins, modulating their function .
Comparison with Similar Compounds
Phenethylamine: A simpler analog without the disulfide bridge.
N,alpha-Dimethylphenethylamine: The monomeric form of the compound.
Beta-Methylphenethylamine: A positional isomer with similar properties
Uniqueness: Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride is unique due to the presence of the disulfide bridge, which imparts distinct chemical and biological properties. This feature allows the compound to participate in redox reactions and form reversible covalent bonds, making it valuable in various research applications .
Properties
CAS No. |
95697-03-3 |
|---|---|
Molecular Formula |
C20H30Cl2N2S2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-methyl-1-[[2-(methylamino)-1-phenylpropyl]disulfanyl]-1-phenylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C20H28N2S2.2ClH/c1-15(21-3)19(17-11-7-5-8-12-17)23-24-20(16(2)22-4)18-13-9-6-10-14-18;;/h5-16,19-22H,1-4H3;2*1H |
InChI Key |
RIQHDUPVVJDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)SSC(C2=CC=CC=C2)C(C)NC)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
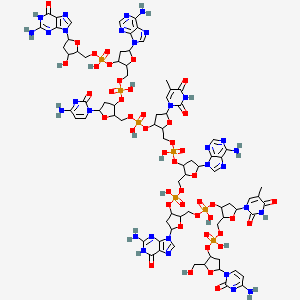
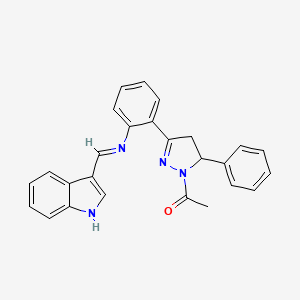
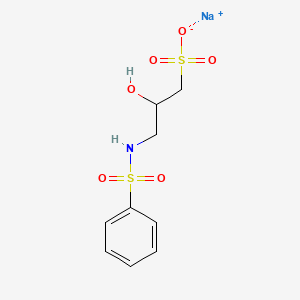
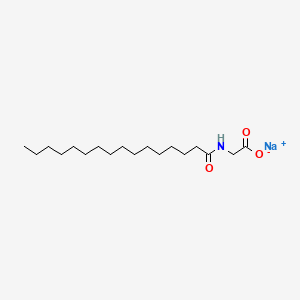
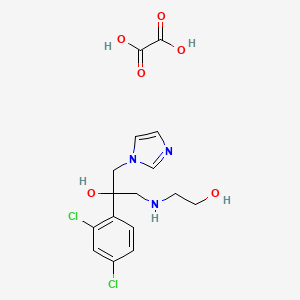
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)

